Deshydroxy Azide Cyclosporin
Description
Deshydroxy Azide Cyclosporin is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporin is widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases. This compound, as the name suggests, is a modified form where specific hydroxyl groups are replaced with azide groups, potentially altering its chemical and biological properties.
Properties
Molecular Formula |
C62H110N14O12 |
|---|---|
Molecular Weight |
1243.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-6-azido-1-hydroxy-2-methylhex-4-enyl]-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H110N14O12/c1-24-43-58(84)70(17)33-48(77)71(18)44(29-34(2)3)55(81)68-49(38(10)11)61(87)72(19)45(30-35(4)5)54(80)65-41(15)53(79)66-42(16)57(83)73(20)46(31-36(6)7)59(85)74(21)47(32-37(8)9)60(86)75(22)50(39(12)13)62(88)76(23)51(56(82)67-43)52(78)40(14)27-25-26-28-64-69-63/h25-26,34-47,49-52,78H,24,27-33H2,1-23H3,(H,65,80)(H,66,79)(H,67,82)(H,68,81)/b26-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
InChI Key |
LONKATNBIMGTJM-WRDPQARASA-N |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/CN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CCN=[N+]=[N-])O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Azide Cyclosporin involves multiple steps, starting from the basic cyclosporin structure. The primary synthetic route includes the selective removal of hydroxyl groups followed by the introduction of azide groups. This can be achieved through the following steps:
Protection of Functional Groups: Protecting groups are used to shield other reactive sites on the cyclosporin molecule.
Dehydroxylation: Specific hydroxyl groups are removed using reagents like thionyl chloride or phosphorus tribromide.
Azidation: The resulting intermediate is then treated with sodium azide or trimethylsilyl azide to introduce azide groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques like chromatography to ensure high purity and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Deshydroxy Azide Cyclosporin undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups under specific conditions.
Reduction: Azide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azide groups can participate in substitution reactions, forming triazoles through click chemistry.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products:
Oxidation: Nitro derivatives of cyclosporin.
Reduction: Amino derivatives of cyclosporin.
Substitution: Triazole derivatives of cyclosporin.
Scientific Research Applications
Deshydroxy Azide Cyclosporin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its immunosuppressive properties and potential use in organ transplantation and autoimmune diseases.
Industry: Used in the development of novel drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of Deshydroxy Azide Cyclosporin is similar to that of cyclosporin. It primarily acts by inhibiting the activity of calcineurin, a phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This results in the suppression of T-cell activation and proliferation.
Comparison with Similar Compounds
Cyclosporin A: The parent compound with well-established immunosuppressive properties.
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive effects.
Sirolimus: An mTOR inhibitor used in organ transplantation.
Uniqueness: Deshydroxy Azide Cyclosporin is unique due to the presence of azide groups, which can be further modified through click chemistry. This allows for the development of novel derivatives with potentially enhanced or altered biological activities.
Q & A
Q. How is Deshydroxy Azide Cyclosporin synthesized, and what analytical methods are critical for confirming its structural integrity?
Methodological Answer: The synthesis typically involves azide-alkyne cycloaddition (CuAAC), leveraging copper(I)-catalyzed "click chemistry" to introduce the azide moiety into the cyclosporin backbone. Key steps include:
- Azide Functionalization : Selective modification of cyclosporin’s hydroxyl groups using Mitsunobu reactions or similar strategies to generate azide intermediates .
- CuAAC Reaction : Copper(I) catalysis ensures regiospecific 1,4-triazole formation, minimizing side products .
- Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry. Purity is validated via reverse-phase HPLC with photodiode array detection (PDA) .
Q. What are the primary biological targets of this compound, and how do they differ from unmodified cyclosporin A?
Methodological Answer: While cyclosporin A primarily inhibits calcineurin via cyclophilin binding, the azide modification may alter mitochondrial permeability transition pore (mPTP) interactions. To identify targets:
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity for cyclophilin isoforms.
- Mitochondrial Studies : Measure mPTP opening in renal cell lines using calcium retention capacity (CRC) assays, referencing cyclosporin A’s nephrotoxicity profile .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported immunosuppressive activity of this compound across different cell models?
Methodological Answer: Contradictions often stem from cell-specific metabolic processing or assay conditions. Address this by:
- Standardized Assays : Use Jurkat T-cells and primary human T-lymphocytes in parallel, controlling for cell cycle stage and activation status (e.g., CD3/CD28 stimulation).
- Metabolite Profiling : Employ LC-MS/MS to quantify intracellular metabolites, identifying azide degradation products that may influence activity .
- Dose-Response Analysis : Apply Hill equation modeling to compare potency (EC50) across models, ensuring statistical power (n ≥ 3 biological replicates) .
Q. What strategies optimize this compound’s solubility for in vivo pharmacokinetic studies without compromising bioactivity?
Methodological Answer:
- Formulation Screening : Test cyclodextrin-based carriers (e.g., sulfobutyl ether-β-cyclodextrin) or lipid nanoparticles (LNPs) using dynamic light scattering (DLS) to assess stability.
- Bioactivity Validation : Post-formulation, confirm target engagement via ex vivo calcineurin inhibition assays in murine splenocytes .
- Pharmacokinetic Parameters : Use LC-MS to measure plasma half-life and tissue distribution in rodent models, comparing area under the curve (AUC) to unmodified cyclosporin A .
Q. How can click chemistry be leveraged to study this compound’s mechanism of action in live-cell imaging?
Methodological Answer:
- Probe Design : Conjugate the azide group to fluorophores (e.g., TAMRA-alkyne) via strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper toxicity in live cells .
- Super-Resolution Imaging : Use stochastic optical reconstruction microscopy (STORM) to track subcellular localization in T-cells, correlating with mitochondrial membrane potential (ΔΨm) measured via JC-1 dye .
Data Contradiction & Hypothesis Testing
Q. How should researchers address discrepancies in mitochondrial toxicity data between in vitro and in vivo models?
Methodological Answer:
- Mitochondrial Isolation : Compare toxicity in isolated renal mitochondria (from in vivo models) versus cultured cells to rule out systemic factors .
- Transcriptomic Profiling : Perform RNA-seq on treated tissues to identify off-target pathways (e.g., oxidative phosphorylation) that may explain differential toxicity .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
